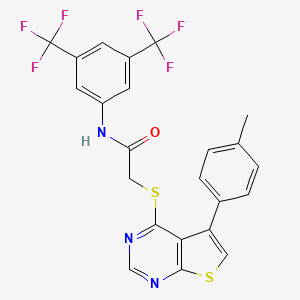![molecular formula C18H20N4O2S2 B12133568 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133568.png)
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a benzimidazole moiety, a morpholine ring, and a thiazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common route includes the condensation of benzimidazole derivatives with thiazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, while the thiazolidinone core can interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(piperidin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(pyrrolidin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the benzimidazole, morpholine, and thiazolidinone moieties in (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H20N4O2S2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-morpholin-4-ylpropyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H20N4O2S2/c23-17-15(12-16-19-13-4-1-2-5-14(13)20-16)26-18(25)22(17)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,12,23H,3,6-11H2 |
Clave InChI |
QMTIKJAMMMLUCV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B12133491.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133500.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12133510.png)

![[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12133516.png)
![2-amino-N-benzyl-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133520.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133528.png)
![2,5-dichloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133531.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12133543.png)
![(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12133545.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12133548.png)

![14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin e-6,4'-cyclohexane]](/img/structure/B12133559.png)
